
Farinosin
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Overview
Description
Farinosin is a eudesmane sesquiterpenoid.
Scientific Research Applications
Pharmacological Properties
Farnesol exhibits a range of pharmacological activities:
- Antimicrobial Activity : Farnesol has shown effectiveness against various pathogens, including fungi such as Candida albicans and Candida auris. It acts as a quorum-sensing molecule, enhancing the efficacy of antifungal agents when used in combination therapy .
- Antitumor Effects : Research indicates that farnesol may possess anticancer properties. It has been studied in conjunction with farnesyl-transferase inhibitors, showing synergistic effects against certain cancer cell lines .
- Antioxidant Properties : Farnesol's ability to scavenge free radicals contributes to its antioxidant capabilities, which may protect cells from oxidative stress .
Antifungal Applications
Farnesol's role as an antifungal agent is particularly noteworthy. A study demonstrated that farnesol significantly inhibited the growth of Candida auris at concentrations ranging from 100 to 300 µM. The compound not only reduced planktonic cell growth but also inhibited biofilm formation, which is crucial in fungal infections .
Study | Pathogen | Concentration (µM) | Effect |
---|---|---|---|
Candida auris | 100-300 | Growth inhibition and biofilm reduction |
Anticancer Research
Farnesol's potential in cancer treatment has been explored through its interaction with farnesyl-transferase inhibitors. These inhibitors have shown promise in treating HRAS mutant tumors, with farnesol enhancing their efficacy .
Study | Cancer Type | Combination Treatment | Outcome |
---|---|---|---|
Lung adenocarcinoma | Tipifarnib + Sotorasib | Synergistic inhibitory effects |
Case Study 1: Antifungal Efficacy Against Candida auris
A recent investigation focused on the use of farnesol in immunocompromised mice models. The study found that daily administration of 75 µM farnesol led to a significant reduction in fungal burden, particularly when used prior to exposure to the pathogen. This suggests that farnesol could be a valuable adjunctive therapy in treating severe fungal infections .
Case Study 2: Cancer Treatment Synergy
In a clinical setting, the combination of farnesyl-transferase inhibitors with farnesol was evaluated for patients with HRAS mutations. The results indicated improved outcomes compared to monotherapy, leading to renewed interest in this combination for targeted cancer therapies .
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3R,3aS,4aR,8aS,9aR)-3-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-8-9-6-10-12(19-13(17)15(10,3)18)7-14(9,2)5-4-11(8)16/h4-5,9-10,12,18H,1,6-7H2,2-3H3/t9-,10-,12+,14+,15+/m0/s1 |
InChI Key |
CYMAWWCMMZZOTB-KJMJJSJTSA-N |
SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(C(=O)O3)(C)O |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)[C@@](C(=O)O3)(C)O |
Canonical SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(C(=O)O3)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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